![molecular formula C18H18N2O5 B2555233 N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034317-46-7](/img/structure/B2555233.png)
N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a key role in cancer metabolism.
Scientific Research Applications
Thermolysis of N-arylnicotinamide Oximes
Thermolysis of N-arylnicotinamide oximes leads to the formation of various products including benzimidazoles, nicotinonitrile, arylamines, and others. This process involves free radical mechanisms, indicating a potential application in synthesizing complex organic compounds (Gaber, Muathen, & Taib, 2012).
Chemopreventive Efficacy of Dietary Nicotinamide
Nicotinamide shows promise as a chemopreventive agent against lung cancer. Dietary nicotinamide significantly inhibited tumor multiplicity in a study, suggesting its potential in cancer prevention strategies (Galbraith et al., 2019).
Nicotinamide in Crystal Engineering and Thermodynamics
Pyrazinamide and nicotinamide are important in crystal engineering, reflecting their utility in understanding molecular assemblies and interaction networks in crystals. This highlights their significance beyond biochemical functions, extending to materials science and pharmaceuticals (Jarzembska et al., 2014).
Nicotinamide Derivatives as Corrosion Inhibitors
Nicotinamide derivatives have been found to act as effective corrosion inhibitors for mild steel in acidic environments. This application demonstrates the versatility of nicotinamide compounds in industrial applications, particularly in materials science and corrosion prevention (Chakravarthy, Mohana, & Kumar, 2014).
Synthesis and Anticancer Evaluation of Pyridine-3-Carbonitrile Derivatives
Pyridine-3-carbonitrile derivatives, related to nicotinamide structures, have been synthesized and evaluated for their anticancer properties. Some of these compounds showed promising results against breast cancer cell lines, illustrating the potential of nicotinamide-related compounds in therapeutic applications (Mansour et al., 2021).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-18(20-13-2-3-15-16(9-13)24-11-23-15)12-1-4-17(19-10-12)25-14-5-7-22-8-6-14/h1-4,9-10,14H,5-8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMZRYBIDNVABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide |
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